molecular formula C9H13N5O B1484018 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol CAS No. 2098138-04-4

1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol

Cat. No. B1484018
CAS RN: 2098138-04-4
M. Wt: 207.23 g/mol
InChI Key: WFCLCVQGPFWZLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The exact molecular structure of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions, including click reactions, Staudinger reactions, and Curtius rearrangements .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would depend on its molecular structure. For example, the presence of an azide group could make the compound reactive, and the cyclobutyl group could influence its steric properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Template for COX-2 Inhibitors : The derivative 4,5-Diaryl-1H-pyrazole-3-ol, related to 1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol, has been used to synthesize various compounds as potential COX-2 inhibitors (Patel et al., 2004).
  • Efficient Synthesis Approach : A general method for synthesizing pyrazol-4(1H)-ones, closely related to the compound of interest, has been reported. This approach involves the reaction of 2-pyrazolin-5-ones with different chlorides (Eller et al., 2006).
  • Novel Ligands Synthesis : Novel ligands based on 1H-pyrazole-3-carboxylic acids containing the triazole moiety have been synthesized, with applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Biological and Pharmacological Applications

  • Antioxidant and Anticancer Activities : 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives, structurally related to the subject compound, have been synthesized and evaluated for their radical scavenging and anticancer activities (Cadena-Cruz et al., 2021).
  • Applications in Multi-Component Synthesis : Bis(pyrazolyl)methanes, which include pyrazol-5-ols as key components, have shown a range of biological activities. They are also used as chelating agents for different metal ions (Sadeghpour & Olyaei, 2021).

Mechanism of Action

The mechanism of action of “1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol” would depend on its intended use. For example, azides are often used in bioconjugation reactions due to their ability to react with alkynes in the presence of a copper catalyst.

Safety and Hazards

Azides are generally considered to be potentially explosive and should be handled with care. They can also be toxic if ingested or inhaled .

properties

IUPAC Name

2-(2-azidoethyl)-5-cyclobutyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c10-13-11-4-5-14-9(15)6-8(12-14)7-2-1-3-7/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCLCVQGPFWZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3-cyclobutyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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